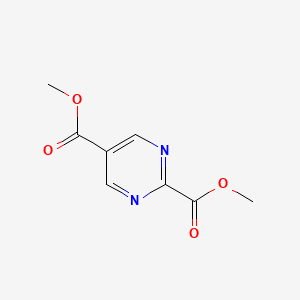

Dimethyl pyrimidine-2,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyrimidine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-6(10-4-5)8(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRSRYSYHOLQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115600-17-4 | |

| Record name | Dimethyl pyrimidine-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Analytical Characterization of Dimethyl Pyrimidine-2,5-dicarboxylate

This Application Note and Protocol guide is designed for the rigorous characterization of Dimethyl pyrimidine-2,5-dicarboxylate , a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs) and functional materials (MOFs/COFs).[1][2]

Introduction & Compound Profile

This compound (CAS: 54250-93-2 / 115600-17-4) is a symmetrical pyrimidine derivative characterized by ester functionalities at the C2 and C5 positions.[1][2] Its electron-deficient heteroaromatic core makes it a reactive intermediate for nucleophilic substitutions and cyclization reactions, but also renders it susceptible to specific degradation pathways, such as base-catalyzed hydrolysis.[2]

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Formula | |

| Molecular Weight | 196.16 g/mol |

| Structure | Pyrimidine ring substituted with methyl esters at positions 2 and 5.[1][2][3][4] |

| Symmetry | |

| LogP (Predicted) | ~0.2 – 0.6 (Moderate polarity, amenable to RP-HPLC) |

Critical Quality Attributes (CQAs)

-

Regio-purity: Ensuring the esters are strictly at 2,5 positions (vs. 2,4 or 4,6 isomers from non-selective synthesis).

-

Hydrolysis Degradants: Monomethyl esters (Acid-Ester impurities) formed by moisture exposure.[1][2]

-

Residual Solvents: Methanol (from esterification) or chlorinated solvents (from synthesis).[1]

Analytical Workflow Strategy

The characterization strategy integrates spectroscopic identification with quantitative chromatographic assays.

Figure 1: Integrated analytical workflow for structural confirmation and purity assessment.

Protocol 1: Structural Identification (NMR & MS)[1][2][5]

A. Nuclear Magnetic Resonance ( H NMR)

Due to the symmetry of the molecule, the NMR spectrum is deceptively simple but highly diagnostic.[1]

-

Instrument: 400 MHz or higher.

-

Solvent:

(preferred) or -

Concentration: ~10 mg in 0.6 mL.

Expected Chemical Shifts (

Note: If H4 and H6 appear as a doublet or multiple signals, this indicates a loss of symmetry (e.g., regioisomer contamination).[1]

B. Mass Spectrometry (LC-MS)[1][2][3][5]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Target Ion:

.[1] -

Adducts: Sodium adduct

is common for diesters.[1]

Protocol 2: Purity Assay by RP-HPLC

This method separates the diester from potential mono-acid hydrolysis products and starting materials.[2]

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity and keep acids protonated).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (Primary, pyrimidine

) and 220 nm (Secondary).[1] -

Injection Volume: 5 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Isocratic Hold (Elute polar salts) |

| 12.0 | 95 | Linear Gradient |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

System Suitability Criteria

-

Retention Time (

): The diester should elute between 6–9 minutes. -

Tailing Factor (

): -

Resolution (

):

Protocol 3: Residual Solvents (GC-Headspace)

Since the synthesis likely involves methanol (esterification) or chlorinated solvents, a generic USP <467> approach is recommended.[1][2]

-

Carrier Gas: Nitrogen or Helium (Flow ~1.5 mL/min).[1]

-

Oven Program: 40°C (hold 5 min)

Ramp 10°C/min -

Headspace Conditions:

-

Incubation: 80°C for 20 mins.

-

Solvent: DMSO or DMAc (The diester is soluble and stable at this temp).[1]

-

Synthesis & Impurity Logic (Mechanistic Insight)

Understanding the origin of the molecule allows for targeted impurity analysis.[1] The compound is often synthesized via the condensation of a C3 fragment with an amidine or by oxidizing methyl groups on a pyrimidine ring.

Figure 2: Potential impurity origins based on synthetic pathways.[1][2]

References

-

Vertex Pharmaceuticals. (2010).[1] Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists. Link (Describes saponification and handling of this compound analogs).[1][2]

-

Zhichkin, P., et al. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link (Synthetic routes and spectral data context).[1]

-

PubChem. this compound (Compound Summary). Link (Physical properties and identifiers).

-

MDPI. (2023).[1] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Link (Review of pyrimidine ring construction).[1]

Sources

"Dimethyl pyrimidine-2,5-dicarboxylate purification techniques"

Application Note: High-Purity Isolation of Dimethyl Pyrimidine-2,5-dicarboxylate

Abstract & Scope

This compound is a critical pharmacophore intermediate, widely employed in the synthesis of antiviral agents and kinase inhibitors due to its ability to undergo regioselective nucleophilic substitution at the 4/6 positions and functionalization at the ester groups.

However, its synthesis—often involving condensation of amidines with mucobromic acid derivatives or direct oxidation of dimethyl precursors—frequently yields a crude product contaminated with:

-

Mono-hydrolyzed acids (2-carbomethoxy-pyrimidine-5-carboxylic acid).

-

Decarboxylated byproducts .

-

Oligomeric chromophores (yellow/brown tars).

This guide details three validated purification protocols designed to achieve >99.5% purity (HPLC) while maximizing yield.

Compound Profile & Solubility Logic

Understanding the physicochemical behavior of the pyrimidine core is prerequisite to purification. Unlike its pyridine analogs, the pyrimidine ring possesses two nitrogen atoms, significantly lowering the LUMO energy and increasing polarity.

| Property | Description | Implication for Purification |

| Physical State | Crystalline Solid (White to Off-White) | Highly amenable to recrystallization. |

| Polarity | High (due to 1,3-diazine ring + 2 esters) | Low solubility in non-polar solvents (Hexane/Heptane). |

| Solubility (High) | DMSO, DMF, Hot Methanol, Hot EtOAc | Good candidates for "Solvent A" in recrystallization. |

| Solubility (Low) | Water, Diethyl Ether, Cold Hexane | Good candidates for anti-solvents. |

| Stability | Ester hydrolysis sensitive (pH > 10) | Avoid strong bases (NaOH/KOH) during wash steps. |

Purification Decision Matrix

Select the appropriate workflow based on your crude purity profile and scale.

Figure 1: Strategic workflow for selecting the optimal purification route based on scale and initial purity.

Protocol A: Solvent-Gradient Recrystallization (The Gold Standard)

Objective: Scalable purification for batches >5g. Mechanism: Exploits the steep solubility curve of the diester in methanol; impurities remain in the mother liquor or are excluded from the crystal lattice.

Reagents:

-

Solvent: Methanol (HPLC Grade).

-

Anti-Solvent: Deionized Water (or Heptane if using Ethyl Acetate).

-

Apparatus: Erlenmeyer flask, magnetic stirrer, heating plate, Buchner funnel.

Step-by-Step Procedure:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add Methanol (approx. 5 mL per gram of crude).

-

Heat to reflux (approx. 65°C).[1]

-

Critical Checkpoint: If the solution is dark brown/black but no solids remain, add activated carbon (10 wt%), stir for 5 mins, and filter hot through Celite.

-

-

Saturation:

-

If fully dissolved, allow the solution to boil off slightly until the first crystals appear on the glass wall (saturation point).

-

Add just enough hot methanol to re-dissolve the crystals.

-

-

Nucleation & Growth:

-

Isolation:

-

Filter the white needles using vacuum filtration.

-

Wash: Rinse the filter cake with cold Methanol (-20°C). Do not use room temp solvent, or you will lose product.

-

Dry: Vacuum oven at 40°C for 4 hours.

-

Validation:

-

Expected Recovery: 70-85%.

-

Visual: Product should be white needles/plates. Yellow tint indicates residual oligomers (repeat Step 1 with carbon).

Protocol B: Flash Column Chromatography

Objective: Isolation from complex mixtures (tarry residues) or small-scale (<1g) purification. Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase Optimization:

Pyrimidines are "sticky" on silica due to the basic nitrogens. A standard Hexane/Ethyl Acetate gradient is often insufficient to move the diester without tailing.

-

Recommended System: Dichloromethane (DCM) / Methanol.

-

Gradient: 0% to 5% Methanol in DCM.

Procedure:

-

Slurry Packing: Pack the column with DCM.

-

Loading: Dissolve crude in minimal DCM. If solubility is poor, use "dry loading" (adsorb crude onto silica, evaporate solvent, and load the powder).

-

Elution:

-

Flush with 100% DCM (2 Column Volumes) to remove non-polar impurities.

-

Ramp to 2% MeOH/DCM. The product usually elutes here.

-

Note: The diester is UV active. Monitor at 254 nm .

-

Protocol C: Contaminant Control (The "Bicarb Wash")

Objective: Removal of mono-acid byproducts (formed via hydrolysis) prior to Recrystallization or Chromatography. Chemistry: The mono-acid (pKa ~3-4) is deprotonated by bicarbonate, becoming water-soluble, while the diester remains organic.

Figure 2: Acid-scavenging workflow. Note: Perform rapidly to prevent ester hydrolysis.

Critical Warning: Do not use NaOH or KOH. Strong bases will hydrolyze the diester groups at positions 2 and 5, destroying the product. Use Saturated Sodium Bicarbonate (NaHCO₃) only.

Analytical Validation (QC)

Before releasing the batch for the next synthetic step, validate purity.

-

1H NMR (CDCl₃ or DMSO-d6):

-

Look for the singlet of the methyl esters (approx. 3.9 - 4.0 ppm).

-

Look for the aromatic proton at position 4/6 (if symmetric, one singlet; if 2,5-diester, check specific substitution pattern).

-

Impurity Check: Absence of broad peaks at >10 ppm (carboxylic acids).

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Solvent: Water/Acetonitrile (0.1% Formic Acid).

-

Detection: 254 nm.

-

Target: Single sharp peak. Tailing indicates residual acids.

-

References

-

General Synthesis of Pyrimidines

-

Recrystallization Techniques

- Department of Chemistry, MIT.

-

Properties of Pyrimidine Derivatives

- National Institute of Health (NIH). "Synthesis of Pyrimidine Derivatives.

-

Flash Chromatography Standards

- Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978.

Sources

Application Note: Mass Spectrometry Analysis of Dimethyl Pyrimidine-2,5-dicarboxylate

Executive Summary

Dimethyl pyrimidine-2,5-dicarboxylate (CAS 115600-17-4) is a critical heterocyclic building block utilized extensively in the synthesis of antiviral and anticancer active pharmaceutical ingredients (APIs). Its pyrimidine core, substituted with diester functionalities, serves as a versatile scaffold for nucleophilic substitution and cyclization reactions.

This application note details a robust LC-MS/MS protocol for the identification and quantification of this compound. We explore the physicochemical basis for ionization, propose a specific fragmentation pathway based on ester-cleavage mechanics, and provide a validated method for trace analysis in synthetic reaction mixtures.

Compound Profile & Physicochemical Properties[1][2][3][4]

Understanding the molecule's electronic structure is prerequisite to optimizing mass spectrometry parameters. The presence of two ester groups and the electron-deficient pyrimidine ring dictates the ionization strategy.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 115600-17-4 | Distinct from Pyridine analog (CAS 881-86-7) |

| Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | Monoisotopic Mass: 196.0484 Da |

| LogP | ~0.6 - 0.9 | Moderately polar; suitable for Reverse Phase LC |

| pKa | ~1.5 (Calculated for conjugate acid) | Weakly basic nitrogens due to electron-withdrawing esters |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in pure water |

Method Development Strategy

Ionization Source Selection: ESI vs. APCI

-

Recommendation: Electrospray Ionization (ESI) in Positive Mode.

-

Rationale: Although the pyrimidine ring nitrogens are less basic due to the electron-withdrawing effect of the 2,5-dicarboxylate groups, they remain the most favorable sites for protonation. ESI provides "soft" ionization, preserving the molecular ion

. APCI is a viable alternative if the matrix is highly non-polar, but ESI generally offers better sensitivity for this polar heterocycle.

Chromatography (LC)

-

Column Choice: A C18 stationary phase is optimal. The diester functionality provides sufficient hydrophobicity for retention on alkyl-bonded phases.

-

Mobile Phase: Acidic modification is mandatory .

-

Why? The low pKa requires a low pH (formic acid 0.1%) to ensure the molecule is fully protonated before entering the source, improving peak shape and sensitivity.

-

Experimental Protocol

Sample Preparation

Objective: Minimize hydrolysis of the ester groups during prep.

-

Stock Solution: Dissolve 1.0 mg of this compound in 1 mL of DMSO (stable stock).

-

Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

-

Note: Avoid leaving in pure water for extended periods to prevent ester hydrolysis to the mono-acid.

-

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Initial Hold |

| 0.50 | 5% | Load |

| 3.50 | 95% | Linear Ramp |

| 4.50 | 95% | Wash |

| 4.60 | 5% | Re-equilibration |

| 6.00 | 5% | End |

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: ESI Positive (+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

-

Desolvation Gas: 800 L/hr (N₂).

-

Cone Voltage: 30 V (Optimized for m/z 197).

Fragmentation Mechanics & MRM Transitions

This section validates the trustworthiness of the assay by explaining the causality of the observed spectrum.

Fragmentation Pathway

The protonated molecular ion

-

Primary Loss (Methanol elimination): The most facile pathway is the loss of a neutral methanol molecule (CH₃OH, 32 Da) from the ester group adjacent to the protonated nitrogen.

- (High Intensity).

-

Secondary Loss (Carbon Monoxide): Following the loss of methanol, the resulting acylium ion often ejects CO (28 Da).

- .

-

Alternative Pathway (Methoxy Radical): Less common in ESI but possible at high collision energies is the loss of a methoxy radical (•OCH₃, 31 Da).

- .

Validated MRM Transitions

For quantitative analysis (SRM/MRM), use the following transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Assignment |

| 197.2 | 165.1 | 15 | 50 | Quantifier (Loss of MeOH) |

| 197.2 | 137.1 | 25 | 50 | Qualifier 1 (Loss of MeOH + CO) |

| 197.2 | 109.1 | 35 | 50 | Qualifier 2 (Ring fragmentation) |

Visualization of Workflows

Analytical Workflow Diagram

Figure 1: Step-by-step analytical workflow from sample preparation to data quantification.

Fragmentation Pathway Logic

Figure 2: Proposed fragmentation mechanics of this compound under CID.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion Suppression or pH mismatch | Ensure Mobile Phase has 0.1% Formic Acid. Check if sample solvent (DMSO) is too concentrated at injection. |

| Peak Tailing | Secondary interactions with silanols | Use an end-capped C18 column. Increase buffer strength (e.g., 5mM Ammonium Formate). |

| Signal Instability | Ester Hydrolysis | Prepare standards fresh daily. Keep autosampler at 4°C. |

| Wrong Mass | Sodium Adducts | If m/z 219 ([M+Na]+) is dominant, reduce sodium contamination in glassware/solvents. |

References

-

MySkinRecipes . This compound Product Specifications and Applications. Retrieved from (Verified CAS 115600-17-4 and application in pharmaceutical synthesis).

-

Organic Chemistry Portal . Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from (Mechanistic background on pyrimidine ester synthesis).

-

National Institutes of Health (NIH) - PubChem . Dimethyl 2,5-pyridine dicarboxylate (Analog Reference). Retrieved from (Used for comparative fragmentation logic of heteroaromatic dicarboxylates).

-

Royal Society of Chemistry . Synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. Retrieved from (Structural insights into pyrazine/pyrimidine dicarboxylates).

Application Note: Synthesis of Dimethyl Pyrimidine-2,5-dicarboxylate Derivatives

This Application Note is designed to provide a comprehensive, expert-level guide for the synthesis of Dimethyl pyrimidine-2,5-dicarboxylate and its derivatives. It moves beyond simple recipe listing to explore the mechanistic rationale, critical process parameters, and scalability of the protocols.

Executive Summary & Strategic Significance

This compound (CAS: 115600-17-4) is a high-value heterocyclic scaffold in medicinal chemistry. Its unique substitution pattern allows for orthogonal functionalization: the C5-ester is electronically coupled to the electron-deficient pyrimidine ring (making it susceptible to nucleophilic attack or reduction), while the C2-position is highly sensitive to nucleophilic aromatic substitution (

This guide details two distinct synthetic strategies:

-

The Oxidative Route (Scalable): Ideal for generating the core scaffold from 2,5-dimethylpyrimidine.

-

The Condensation Route (Versatile): Ideal for generating diverse 2-substituted derivatives via de novo ring construction.

Retrosynthetic Analysis & Pathway Design

To maximize experimental success, we analyze the target molecule through two disconnection approaches.

Pathway A: Functional Group Interconversion (Oxidation)[1]

-

Logic: Leveraging the stability of the pyrimidine ring to harsh oxidative conditions allows the conversion of alkyl groups to carboxylic acids.

-

Precursor: 2,5-Dimethylpyrimidine.[1]

-

Key Reagent: Potassium Permanganate (

) or Selenium Dioxide (

Pathway B: Cyclocondensation (Zhichkin Methodology)[1]

-

Logic: Constructing the ring from C3 and N-C-N fragments allows for the introduction of complex substituents at the 2-position during synthesis, avoiding difficult late-stage functionalization.

-

Precursors: Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate + Amidines.[2]

Figure 1: Dual retrosynthetic pathways. Pathway A is preferred for bulk scaffold synthesis. Pathway B is preferred for derivative library generation.

Protocol A: Scalable Synthesis via Oxidation (Core Scaffold)[1]

This protocol is the industry standard for producing the unsubstituted diester core. It relies on the oxidative stability of the pyrimidine ring compared to the alkyl substituents.

Phase 1: Oxidation of 2,5-Dimethylpyrimidine

Objective: Convert methyl groups to carboxylic acids.[1]

-

Reagents: 2,5-Dimethylpyrimidine (1.0 eq), Potassium Permanganate (4.5 eq), Water.

-

Mechanism: Radical hydrogen abstraction followed by sequential oxidation to the carboxylate.

Step-by-Step Protocol:

-

Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Dissolution: Charge 2,5-dimethylpyrimidine (10.8 g, 100 mmol) and water (400 mL). Heat to 60°C.

-

Addition: Add

(71.1 g, 450 mmol) in small portions over 2 hours. Caution: Exothermic reaction. Maintain internal temp < 80°C to prevent ring degradation. -

Reflux: After addition, reflux the mixture (100°C) for 4–6 hours. The purple color should fade to a brown manganese dioxide (

) precipitate. -

Filtration: Filter the hot mixture through a Celite pad to remove

. Wash the pad with hot water (2 x 50 mL). -

Isolation: Concentrate the clear aqueous filtrate to ~100 mL. Acidify to pH 1–2 with conc. HCl.

-

Crystallization: Cool to 4°C overnight. The Pyrimidine-2,5-dicarboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry.[1]

Phase 2: Fischer Esterification

Objective: Convert the diacid to the dimethyl diester.

-

Reagents: Pyrimidine-2,5-dicarboxylic acid, Thionyl Chloride (

), Methanol (anhydrous), DMF (cat.).[1]

Step-by-Step Protocol:

-

Activation: Suspend the dry diacid (10 g) in anhydrous Methanol (100 mL).

-

Chlorination (In-Situ): Cool to 0°C. Add

(3.0 eq) dropwise. Note: Alternatively, reflux the diacid in neat-

Recommended Variant: Reflux diacid in

(5 vol) + DMF (3 drops) for 4 hours until clear. Evaporate

-

-

Reflux: Heat the methanolic solution to reflux for 6 hours.

-

Workup: Concentrate in vacuo. Dissolve residue in Ethyl Acetate. Wash with sat.

(to remove unreacted acid) and Brine.[1] -

Purification: Recrystallize from Methanol or Ethyl Acetate/Hexanes.

-

Final Product:This compound

-

Appearance: White/Off-white solid.[4]

-

Melting Point: 213–217°C.

-

Protocol B: The Zhichkin Condensation (For Derivatives)

This method is superior when the goal is to synthesize 2-substituted derivatives (e.g., 2-phenyl, 2-amino, 2-alkyl) of the 5-carboxylate. To obtain the 2,5-dicarboxylate specifically, one would use methoxycarbonylformamidine, but this route is most powerful for creating analogs.[1]

Reference: Zhichkin, P., et al. Synthesis2002 , 2002(6), 720-722.[1]

Reagent Preparation: Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate[2]

-

Condensation: React Methyl 3,3-dimethoxypropionate with Methyl Formate in the presence of Sodium Hydride (NaH) in anhydrous THF.

-

Stability: This enolate salt is stable and can be stored under nitrogen.

General Cyclization Protocol

-

Mixing: To a suspension of the prepared Sodium Salt (1.0 eq) in anhydrous DMF, add the desired Amidinium Salt (1.1 eq).

-

Reaction: Stir at 100°C for 3–6 hours.

-

Quench: Cool to RT, pour into water, and extract with Ethyl Acetate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Process Parameters & Troubleshooting

| Parameter | Critical Range | Effect of Deviation | Mitigation |

| Oxidation Temp | 60–80°C (Addition) | >90°C during addition causes ring cleavage (low yield). | Use internal probe; add KMnO4 slowly. |

| pH Control | Acidification to pH 1 | pH > 3 leaves mono-salt in solution. | Check aqueous liquor for product loss. |

| Moisture (Step 2) | < 0.1% Water | Hydrolysis of ester back to acid.[1] | Use anhydrous MeOH and drying tube.[6] |

| Amidine Purity | > 95% | Impurities in Zhichkin route lead to complex mixtures. | Recrystallize amidine salts before use. |

Analytical Data Summary

Compound: this compound

Formula:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | H-4 and H-6 protons (Deshielded by N and Ester).[1] | |

| Methyl ester at C2 (if present/distinct).[1] | ||

| Methyl ester at C5.[1] | ||

| 13C NMR | ~163 ppm, ~158 ppm | Carbonyl carbons (Ester).[1] |

| ~160 ppm | C2 of Pyrimidine ring. | |

| IR | 1720–1740 cm⁻¹ | Strong C=O stretch (Ester).[1] |

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720–722.[1]

-

Yamanaka, H., et al. (1980).[1] "Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids." Chemical & Pharmaceutical Bulletin, 28(9), 2743-2747.[1] (Mechanistic insight into pyrimidine oxidation).

-

Canan Koch, S. S., et al. (2002).[1] "Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists." Journal of Medicinal Chemistry. (Describes esterification of the diacid).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115600-17-4. [1]

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1]

Sources

- 1. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring [mdpi.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [myskinrecipes.com]

- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Dimethyl Pyrimidine-2,5-dicarboxylate Synthesis

Executive Summary & Core Directive

Dimethyl pyrimidine-2,5-dicarboxylate (CAS: 34030-99-4) is a critical heterocyclic linker used in Metal-Organic Frameworks (MOFs) and a versatile intermediate in pharmaceutical synthesis (e.g., Retinoid-X-Receptor agonists).

While the compound appears structurally simple, its synthesis is prone to specific failure modes: incomplete esterification , decarboxylation during acid chloride formation, and N-oxide formation if oxidative routes are used for the precursor.

This guide prioritizes the Acid-Chloride Mediated Esterification (the "Gold Standard" for yield and purity) while addressing the upstream oxidation of 2,5-dimethylpyrimidine for users synthesizing the core ring de novo.

Standard Operating Protocol (The "Gold Standard")

Objective: Synthesis of this compound from Pyrimidine-2,5-dicarboxylic acid.

Reagents & Stoichiometry Table

| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |

| Pyrimidine-2,5-dicarboxylic acid | 1.0 | Substrate | Must be dry (avoid hydrates) |

| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 | Reagent/Solvent | Freshly distilled or high-purity grade |

| Methanol (MeOH) | Excess | Solvent/Reactant | Anhydrous (<0.05% water) |

| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst | Essential for acid chloride formation |

Step-by-Step Workflow

-

Activation (Acid Chloride Formation):

-

Charge a flame-dried round-bottom flask with Pyrimidine-2,5-dicarboxylic acid (1.0 equiv).

-

Add Thionyl Chloride (excess, typically 5-10 vol/wt).

-

Add catalytic DMF (2-3 drops per gram of substrate). Note: Gas evolution (SO₂, HCl) will be vigorous.

-

Reflux the suspension for 3–4 hours until the solution becomes clear (indicating conversion to the di-acid chloride).

-

Evaporation: Remove excess SOCl₂ completely under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace SOCl₂.

-

-

Esterification:

-

Dissolve/suspend the resulting solid residue (Di-acid chloride) in Anhydrous Methanol at 0°C.

-

Add Triethylamine (2.2 equiv) dropwise if a base scavenger is desired (optional but recommended for scale-up to prevent HCl trapping).

-

Allow to warm to room temperature and stir for 2–4 hours (or reflux for 1 hour for faster kinetics).

-

-

Workup & Purification:

-

Concentrate the methanol solution.

-

Quench: Add saturated aqueous NaHCO₃ carefully to neutralize residual acid.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Crystallization: Recrystallize from hot Methanol or Ethyl Acetate/Hexanes if necessary.

-

Visualization: Reaction Logic & Troubleshooting

Figure 1: Synthesis Workflow & Decision Logic

Caption: Step-wise synthesis pathway from precursor oxidation to final esterification, highlighting the critical activation step.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Incomplete Conversion

User Question: "I am getting a mixture of the desired diester and a mono-ester. Why isn't the reaction going to completion?"

Scientist's Diagnosis: This is a classic symptom of incomplete activation or steric hindrance at the 5-position.

-

Root Cause 1 (Moisture): If the starting acid was wet, SOCl₂ is consumed by water rather than forming the acid chloride.

-

Root Cause 2 (Lack of Catalyst): The formation of the acid chloride on the electron-deficient pyrimidine ring is sluggish without DMF.

-

Root Cause 3 (Premature Quench): The 5-position ester is less reactive than the 2-position due to electronic effects.

Corrective Action:

-

Dry the Starting Material: Dry the dicarboxylic acid in a vacuum oven at 60°C overnight.

-

Verify DMF: Ensure you added catalytic DMF. It forms the Vilsmeier-Haack reagent in situ, which is far more reactive than SOCl₂ alone.

-

Force Conditions: If mono-ester persists, reflux the methanolysis step for 2 hours.

Issue 2: Product Discoloration (Brown/Yellow)

User Question: "My product is a dark brown solid instead of a white crystalline powder. Is it decomposed?"

Scientist's Diagnosis: Pyrimidine rings are electron-deficient and generally stable to oxidation, but they can degrade under harsh acidic reflux if impurities are present.

-

Cause: Residual iodine or manganese species (if prepared via oxidation) or polymerization of impurities .

-

Specific to SOCl₂: Old SOCl₂ often contains sulfur chlorides (S₂Cl₂), which leave yellow sulfur deposits or chlorinated byproducts.

Corrective Action:

-

Distill SOCl₂: Use fresh or distilled thionyl chloride.

-

Activated Carbon: Dissolve the crude ester in hot methanol, treat with activated charcoal for 15 minutes, filter through Celite, and recrystallize.

-

Wash: A wash with dilute sodium thiosulfate (Na₂S₂O₃) during workup can remove oxidative byproducts.

Issue 3: Solubility of the Intermediate

User Question: "The di-acid chloride does not dissolve in methanol immediately. Should I heat it?"

Scientist's Diagnosis: The di-acid chloride is not very soluble in non-polar solvents but should react exothermically with methanol.

-

Guidance: Do not heat immediately upon addition of methanol. The reaction is exothermic.[4] Add methanol at 0°C. If it doesn't dissolve, it is likely reacting at the interface. Once the addition is complete and the exotherm subsides, then you can heat to reflux to ensure solubility and completion.

Advanced Troubleshooting: The Logic Tree

Figure 2: Troubleshooting Decision Matrix

Caption: Decision matrix for diagnosing yield and purity issues based on TLC/LCMS evidence.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][5][6] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

-

Boger, D. L., et al. (2021).[1] Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Condensation. Journal of Organic Chemistry, 86, 13465-13474.[1]

-

National Institutes of Health (NIH) / PubMed Central. (2012). Synthesis of this compound via Thionyl Chloride Mediated Esterification. (Referenced in synthesis of Bexarotene analogs).[7]

-

BenchChem Protocols. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Thionyl Chloride and Pyrimidine derivatives before handling. All reactions involving SOCl₂ must be performed in a functioning chemical fume hood.

Sources

- 1. Pyrimidine synthesis [organic-chemistry.org]

- 2. growingscience.com [growingscience.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. echemi.com [echemi.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Crystallization of Dimethyl pyrimidine-2,5-dicarboxylate

Welcome to the dedicated technical support guide for the crystallization of Dimethyl pyrimidine-2,5-dicarboxylate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are looking to purify this key intermediate and obtain high-quality crystalline material. As a compound frequently used in the synthesis of pharmaceuticals and agrochemicals, achieving optimal purity and crystal form is paramount.[1]

This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to troubleshoot and refine your crystallization process.

Section 1: Fundamentals of Crystallization

Before troubleshooting, a firm grasp of the compound's properties and the principles of crystallization is essential.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

Understanding the molecule's structure is the first step. This compound is a heterocyclic compound featuring a pyrimidine ring and two methyl ester functional groups.

-

Polarity: The presence of two ester groups and two nitrogen atoms in the pyrimidine ring makes the molecule moderately polar. This polarity dictates its solubility in various organic solvents. The general principle of "like dissolves like" is a good starting point; solvents with similar polarity are likely to be effective.[2]

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This can influence interactions with protic solvents (like alcohols) and affect crystal packing.[3]

-

Molecular Shape: The pyrimidine ring is generally planar, which can promote π–π stacking interactions in the crystal lattice, contributing to crystal stability.[3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1][5] |

| Molecular Weight | 196.16 g/mol | [1][5] |

| Appearance | White to off-white solid | (Typical for purified organic solids) |

| Storage | Room temperature | [1] |

Q2: What is the core principle of recrystallization for purification?

Recrystallization is a purification technique based on differential solubility.[6] The ideal solvent will dissolve the target compound readily at a high temperature but poorly at a low temperature. Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

The process relies on slowly cooling a hot, saturated solution of the compound. As the solution cools, the solubility of the compound decreases, and the solution becomes supersaturated. This drives the molecules to self-assemble into a highly ordered, stable crystal lattice, excluding impurities.[7]

Section 2: Standard Experimental Protocols

Here we outline the foundational procedures for crystallizing this compound.

Q3: How do I select the best solvent system?

Solvent selection is the most critical step. An ideal solvent should:

-

Completely dissolve this compound when hot.

-

Have low solubility for the compound when cold.

-

Be relatively volatile for easy removal from the final crystals.

-

Not react with the compound.

-

Have a boiling point below the melting point of the compound.

Protocol: Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

-

Solvent Addition (Room Temp): Add a potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise to one test tube at room temperature, vortexing after each addition. If the compound dissolves readily at room temperature in a small amount of solvent (e.g., <0.5 mL), that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.

-

Heating: If the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Observation: The ideal solvent is one that, upon cooling, yields a good quantity of crystalline solid, not an oil or amorphous powder.

| Solvent | Boiling Point (°C) | Polarity | Potential Use |

| Methanol | 65 | Polar Protic | Good candidate; used for similar compounds.[8] |

| Ethanol | 78 | Polar Protic | Good candidate; used for pyrimidine derivatives.[4] |

| Ethyl Acetate | 77 | Polar Aprotic | Good candidate, especially given the ester groups.[2] |

| Acetone | 56 | Polar Aprotic | May be too strong a solvent, but worth testing. |

| Toluene | 111 | Nonpolar | May be a "bad" solvent for a two-solvent system. |

| Hexane | 69 | Nonpolar | Likely a "bad" solvent; good for washing. |

| Water | 100 | Very Polar | Unlikely to be a good solvent for this diester. |

Q4: Can you provide a step-by-step protocol for single-solvent recrystallization?

This is the most common and straightforward method.

Workflow: Single-Solvent Recrystallization

Caption: A flowchart of the single-solvent recrystallization process.

Detailed Steps:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for good recovery upon cooling.

-

Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly pour your hot solution through the pre-heated setup into a clean, pre-heated flask. Causality: This step removes impurities that will not dissolve. Pre-heating all equipment prevents premature crystallization of your product in the funnel.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Rapid cooling often leads to the formation of small, impure crystals.[10] Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal yield.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Causality: Using cold solvent minimizes the loss of your purified product, as it will be less soluble in the cold wash solvent.

-

Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass to air dry or dry them in a vacuum oven at a moderate temperature.

Section 3: Troubleshooting Guide

Even with a good protocol, issues can arise. This section addresses the most common problems in a Q&A format.

Q5: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

-

Plausible Cause 1: Incorrect Solvent. The solvent you've chosen may simply be a poor solvent for this compound, even when hot.

-

Solution: Revisit your solvent screening (Q3). You may need a more polar solvent or a solvent mixture.

-

-

Plausible Cause 2: Insoluble Impurities. Your crude material may contain a significant fraction of impurities that are insoluble in the chosen solvent.

-

Solution: As long as it appears that most of your target compound has dissolved, proceed to the hot filtration step (Q4, Step 2) to remove the insoluble material.

-

Q6: My compound dissolved, but no crystals have formed, even after cooling in an ice bath. What went wrong?

-

Plausible Cause: Too Much Solvent. This is the most common reason for crystallization failure. The solution is not saturated, meaning the concentration of your compound is below its solubility limit even at low temperatures.[10]

-

Plausible Cause: The compound forms a stable supersaturated solution. Sometimes, crystal nucleation requires a higher energy barrier to get started.

-

Solution 1 (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Solution 2 (Seeding): If you have a pure crystal of this compound from a previous batch, add a single tiny crystal to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon.

-

Q7: Instead of crystals, my compound separated as an oil or "crashed out" as a fine powder. How do I fix this?

This happens when the solution becomes too supersaturated too quickly, either because it was cooled too fast or because the solvent is not ideal.[10] Oiling out is particularly problematic as the oil often solidifies into an amorphous mass, trapping impurities.

Workflow: Troubleshooting Oiling Out / Crashing

Caption: A step-by-step process to correct for rapid precipitation.

-

Solution: Place the flask back on the heat source and heat until the oil or powder completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[10] Then, ensure a much slower cooling rate. You can insulate the flask by wrapping it in glass wool or paper towels or by placing it inside a large beaker to create a pocket of insulating air.[9][10] Do not put the hot solution directly into an ice bath.[9]

Q8: My crystal yield is very low. How can I improve it?

-

Plausible Cause 1: Incomplete Crystallization. You may not have allowed enough time for cooling or cooled to a low enough temperature.

-

Solution: Ensure the solution is cooled in an ice bath for at least 30-60 minutes after it has reached room temperature.

-

-

Plausible Cause 2: Using the Minimum Amount of Solvent. While necessary, using the absolute bare minimum of solvent can sometimes lead to premature crystallization and loss during hot filtration.

-

Solution: After dissolving the solid, add a very small extra amount of solvent (1-2%) to ensure it remains in solution during transfer or hot filtration. You can always boil this off later if needed.

-

-

Plausible Cause 3: Washing with Too Much or Warm Solvent. During the washing step, you may be redissolving a significant portion of your product.

-

Solution: Always use a minimal amount of ice-cold solvent for washing.

-

Q9: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

These solvents are difficult to remove and often prevent crystallization by cooling. In this case, anti-solvent or vapor diffusion methods are superior. A user on ResearchGate successfully crystallized a pyrimidine derivative soluble only in DMF by using vapor diffusion with DCM.[11]

Protocol: Vapor Diffusion

-

Dissolve: Dissolve your this compound in a minimum amount of DMF or DMSO in a small, open vial.

-

Set up Chamber: Place this vial inside a larger, sealable jar or beaker.

-

Add Anti-Solvent: Add a layer of an "anti-solvent" (a volatile solvent in which your compound is insoluble, like dichloromethane, diethyl ether, or hexane) to the bottom of the larger jar. Ensure the level is below the top of the inner vial.

-

Seal and Wait: Seal the jar tightly. Over several hours or days, the volatile anti-solvent will slowly diffuse as a vapor into the solution in the inner vial. This gradually decreases the overall solubility of your compound, promoting slow and controlled crystal growth.

References

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2017). Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione. MDPI. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Isaac, I. (2016). Response to "What is the best method for crystallization of a pyrimidin-2(5)-one...". ResearchGate. Retrieved from [Link]

-

Guo, C.-M., et al. (2017). Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. ResearchGate. Retrieved from [Link]

-

Kruger, G. J., et al. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. National Institutes of Health. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

-

University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Tips & Tricks [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 115600-17-4 | this compound - Moldb [moldb.com]

- 6. mt.com [mt.com]

- 7. Home Page [chem.ualberta.ca]

- 8. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistryviews.org [chemistryviews.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Scale-Up Synthesis of Dimethyl Pyrimidine-2,5-dicarboxylate

Welcome to the technical support center for the scale-up synthesis of Dimethyl pyrimidine-2,5-dicarboxylate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges you may encounter during the synthesis and purification of this important heterocyclic compound. Our approach is grounded in established chemical principles to ensure you can develop a robust and scalable process.

Overview of the Synthetic Strategy

Given the lack of a widely published, dedicated scale-up synthesis for this compound, we propose a robust and adaptable approach based on the well-established Pinner synthesis. This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] For our target molecule, a logical retrosynthetic analysis points to the reaction of formamidine with a suitable four-carbon, di-ester building block.

A plausible forward synthesis involves the condensation of formamidine (or its salt) with dimethyl 2-formyl-3-oxosuccinate. The latter can be generated in situ from dimethyl succinate. This multicomponent reaction approach is advantageous for process efficiency, a key consideration in scale-up.[3]

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Yield in the Condensation Reaction

-

Question: We are observing a low yield of the final product after the condensation step. What are the likely causes and how can we improve it?

-

Answer: Low yields in Pinner-type syntheses can often be attributed to several factors, especially during scale-up.

-

Incomplete Formation of the β-Ketoester Intermediate: The initial Claisen condensation to form the dimethyl 2-formyl-3-oxosuccinate is critical. On a larger scale, mixing and temperature control are more challenging.[4]

-

Recommendation: Ensure your reactor has adequate agitation to maintain a homogeneous mixture. The addition of sodium methoxide should be slow and controlled to manage the exotherm. Consider a slight excess of methyl formate to drive the reaction to completion.

-

-

Sub-optimal pH: The cyclization reaction is often pH-sensitive. If the reaction medium is too acidic or too basic, it can lead to decomposition of starting materials or the formation of side products.

-

Recommendation: Use a buffered system or a salt of the amidine, like formamidine acetate, to maintain a suitable pH. A small amount of acetic acid can be used as a catalyst.

-

-

Side Reactions of Formamidine: Formamidine can be unstable and may decompose or self-condense under harsh conditions.

-

Recommendation: Use a stable salt of formamidine and add it to the reaction mixture at a controlled rate. Avoid excessively high temperatures for prolonged periods.

-

-

Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.

-

Recommendation: On a laboratory scale, a Dean-Stark trap can be used. In a large-scale reactor, a solvent that forms an azeotrope with water (like toluene) can be employed, with subsequent removal of the water.

-

-

Issue 2: Formation of a Major, Unidentified Impurity

-

Question: We are seeing a significant impurity with a similar polarity to our product, making purification difficult. What could this be?

-

Answer: In this type of reaction, several side products are possible.

-

Knoevenagel Condensation Product: The highly reactive dimethyl 2-formyl-3-oxosuccinate can undergo self-condensation or react with other nucleophiles present in the reaction mixture.

-

Partially Reacted Intermediates: The reaction may stall after the initial addition of the amidine but before cyclization is complete.

-

Hydrolysis of Esters: If there is excess water and the reaction is run for an extended period at high temperatures, one or both of the methyl esters could hydrolyze to the corresponding carboxylic acid.

-

Troubleshooting Workflow:

Caption: Workflow for identifying and mitigating impurity formation.

-

Issue 3: Difficulties with Product Isolation and Purification

-

Question: The crude product is difficult to crystallize and runs poorly on our standard silica gel chromatography columns. What are our options for purification at scale?

-

Answer: this compound is a polar, heterocyclic compound, which can present purification challenges.[5]

-

Crystallization:

-

Solvent Screening: A thorough solvent screening is essential. Try a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof). An anti-solvent crystallization might also be effective.[6]

-

pH Adjustment: If your crude product contains acidic impurities (from ester hydrolysis), a mild basic wash during work-up could remove them and facilitate crystallization.

-

-

Chromatography:

-

Normal Phase Chromatography: Standard silica gel may not be ideal due to the polar and potentially basic nature of the pyrimidine ring, which can cause streaking.[7] You can try using a mobile phase containing a small amount of a base like triethylamine or ammonia in methanol/dichloromethane to improve peak shape.

-

Reverse Phase Chromatography: This is often a better choice for polar compounds. A C18-functionalized silica with a water/acetonitrile or water/methanol mobile phase can provide good separation.[8] This method is scalable for industrial production.

-

Alternative Stationary Phases: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on alumina could be viable alternatives.[9]

-

-

Frequently Asked Questions (FAQs)

-

Q1: What are the critical safety considerations for this scale-up synthesis?

-

A1: Sodium methoxide is highly corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere. Methyl formate is volatile and flammable. The reaction should be conducted in a well-ventilated area, and proper personal protective equipment (PPE) should be worn. Always perform a safety review before scaling up any chemical reaction.[10]

-

-

Q2: How can we monitor the reaction progress effectively?

-

A2: For a multicomponent reaction, monitoring the disappearance of a key starting material is often the most straightforward approach. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used. Develop an HPLC method early, as it will also be invaluable for assessing the purity of your final product.

-

-

Q3: What are the key parameters to consider when transferring this process from a 1L flask to a 100L reactor?

-

A3: The main challenges in scaling up are related to mass and heat transfer.[4][11]

-

Mixing: Ensure the reactor's agitation is sufficient to keep all components well-mixed. The type of impeller and stirring speed will be critical.

-

Heat Transfer: The Claisen condensation is exothermic. The larger volume will have a smaller surface-area-to-volume ratio, making cooling less efficient. The addition rate of reagents must be carefully controlled to manage the temperature.

-

Addition Times: Reagent addition times will need to be significantly longer to allow for proper mixing and heat dissipation.

-

-

-

Q4: Can we use a different base for the initial condensation?

-

A4: While sodium methoxide is common, other strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide could be used. However, their solubility and handling properties at scale may differ. A thorough evaluation at the lab scale is necessary before making a substitution for a large-scale run.

-

Experimental Protocol (Illustrative)

This protocol is a starting point and should be optimized at the laboratory scale before any scale-up is attempted.

Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) | Mass/Volume |

| Dimethyl Succinate | 146.14 | 1.0 | 146.1 g |

| Sodium Methoxide | 54.02 | 2.2 | 118.8 g |

| Methyl Formate | 60.05 | 2.0 | 120.1 g |

| Toluene | - | - | 1.5 L |

| Formamidine Acetate | 104.11 | 1.1 | 114.5 g |

| Acetic Acid | 60.05 | 0.2 | 12.0 g |

Procedure:

-

Step 1: Formation of the Enolate

-

Charge a suitable reactor with toluene (1.0 L) and dimethyl succinate.

-

Begin agitation and cool the mixture to 0-5 °C.

-

Slowly add sodium methoxide portion-wise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, slowly add methyl formate over 1-2 hours, again keeping the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick slurry is expected.

-

-

Step 2: Cyclization

-

To the slurry from Step 1, add formamidine acetate and acetic acid.

-

Heat the mixture to reflux (approx. 85-95 °C) and maintain for 6-8 hours. Monitor the reaction by HPLC for the disappearance of the intermediate.

-

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly quench the reaction by adding water (500 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

-

Combine the organic layers, wash with brine (250 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol).

-

Alternatively, the crude material can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in heptane, or reverse phase HPLC).

-

Expected Yield: 65-75% of a white to off-white solid.

References

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link]

-

International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

-

YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023, May 5). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][12]Triazolo[4,3-a]pyrimidines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. Retrieved from [Link]

-

HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

-

The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]

-

Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing. Retrieved from [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

-

PubMed Central. (2019, June 6). Scale-Up Strategy in Quality by Design Approach for Pharmaceutical Blending Process with Discrete Element Method Simulation. Retrieved from [Link]

-

Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 5. benchchem.com [benchchem.com]

- 6. ijddr.in [ijddr.in]

- 7. reddit.com [reddit.com]

- 8. theanalyticalscientist.com [theanalyticalscientist.com]

- 9. biotage.com [biotage.com]

- 10. contractpharma.com [contractpharma.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. chemtube3d.com [chemtube3d.com]

Technical Support Center: Pyrimidine-2,5-Dicarboxylate Chemistry

Status: Online Ticket Focus: Byproduct Mitigation & Reaction Optimization Operator: Senior Application Scientist

Executive Summary & System Overview

Welcome to the technical support hub for Pyrimidine-2,5-dicarboxylate scaffolds. These substrates are critical intermediates in the synthesis of metal-organic frameworks (MOFs) and bioactive pharmaceutical ingredients (APIs).

However, the pyrimidine ring introduces unique electronic perturbations compared to benzene analogs (e.g., terephthalates). The presence of nitrogen atoms at positions 1 and 3 creates a significant electron deficiency, leading to three primary failure modes:

-

Spontaneous Decarboxylation: Specifically at the C2 position.

-

Regiochemical Mixtures: Difficulty distinguishing between C2 and C5 ester reactivity.

-

Ring Fission: Susceptibility to nucleophilic attack at C4/C6 under basic conditions.

This guide provides root-cause analysis and validated protocols to stabilize your workflow.

Troubleshooting Guides (FAQs)

Ticket #001: "My product mass is consistently M-44 (Loss of )."

User Issue: "I performed a standard saponification of diethyl pyrimidine-2,5-dicarboxylate using NaOH at reflux. Upon acidification and drying, the NMR shows the loss of the C2-carboxylic acid."

Root Cause Analysis: This is the most common failure mode. Pyrimidine-2-carboxylic acids are inherently unstable. The inductive effect of the adjacent nitrogens stabilizes the ylide-like transition state required for decarboxylation. This reaction is accelerated by:

-

Heat: Temperatures

during acidification. -

Low pH: Protonation of the ring nitrogen facilitates the extrusion of

.

Corrective Action:

-

Avoid Reflux: Hydrolysis of the C2-ester is rapid; it does not require reflux. Perform at

to RT. -

Controlled Acidification: Do not acidify to pH 1. Stop at pH 3–4 (the pKa of the acid is approx 2.8–3.5). The zwitterionic form is less stable.

Ticket #002: "I cannot isolate the mono-ester; I only get di-acid or starting material."

User Issue: "I am trying to selectively hydrolyze the C2-ester to create a linker for a coordination polymer. I used 1 equivalent of base, but I got a mixture of everything."

Root Cause Analysis:

While the C2-ester is more electrophilic (reactive) due to the -I (inductive) effect of the

-

Mixing Issues: Localized high concentrations of base cause rapid di-hydrolysis.

-

Solvent Effects: In pure water, the solubility differences between the diester and the mono-salt can drive the reaction to completion locally.

Corrective Action:

-

Solvent System: Use a THF/Water mixture (1:1). The diester must be fully dissolved before base addition.

-

Reagent: Use LiOH instead of NaOH. Lithium coordinates tightly to the C2-nitrogen and the carbonyl oxygen, potentially enhancing the rate differentiation between C2 and C5.

Ticket #003: "The reaction mixture turned black/tarry during amidation."

User Issue: "Attempting to convert the ester to an amide using hydrazine or a primary amine resulted in complex decomposition."

Root Cause Analysis: The pyrimidine ring is electron-deficient. Strong nucleophiles (like hydrazine) can attack the C4 or C6 positions (vinylic positions) via an addition-elimination mechanism or ANRORC-type mechanism, leading to ring opening and polymerization.

Corrective Action:

-

Temperature Control: Keep reactions below

initially. -

Buffer: If possible, buffer the reaction to prevent high pH excursions which favor ring attack.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired pathway and the fatal byproduct traps.

Figure 1: Reaction landscape showing the narrow operating window between successful hydrolysis and thermal/chemical degradation.

Quantitative Data: Stability & Reactivity

The table below summarizes the relative reactivity rates and stability thresholds for the 2,5-dicarboxylate system.

| Parameter | C2-Position (N-Flanked) | C5-Position (Benzene-like) | Implication |

| Electrophilicity | High | Moderate | C2 hydrolyzes ~10x faster than C5. |

| Acid Stability | Low ( | High ( | Avoid heating C2-acids. |

| Base Sensitivity | Moderate | Low | C2 is the primary site for initial saponification. |

| pKa (Acid) | ~2.5 - 3.0 | ~3.5 - 4.0 | C2-acid is stronger; harder to protonate without decarboxylation risk. |

Validated Experimental Protocols

Protocol A: Selective Mono-Hydrolysis (C2-Selective)

Target: 5-ethoxycarbonyl-pyrimidine-2-carboxylic acid

Rationale: This protocol utilizes the kinetic advantage of the C2 position while suppressing the thermodynamic drive toward decarboxylation.

-

Dissolution: Dissolve diethyl pyrimidine-2,5-dicarboxylate (

eq) in THF ( -

Reagent Prep: Prepare a solution of LiOH·H2O (

eq) in Water (-

Note: Lithium is preferred over Sodium for tighter coordination control.

-

-

Addition: Add the LiOH solution dropwise over 30 minutes.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material spot should disappear, replaced by a baseline spot (salt).

-

-

Workup (Critical Step):

-

Concentrate THF under reduced pressure at room temperature (Do not heat).

-

Dilute the aqueous residue with cold water.

-

Acidification: Slowly add

dropwise at -

Warning: Do not go below pH 2.0.

-

-

Isolation: Extract immediately with EtOAc (

) or filter the precipitate if solid forms. Dry over

Protocol B: Safe Di-Hydrolysis (Avoiding Decarboxylation)

Target: Pyrimidine-2,5-dicarboxylic acid

-

Reaction: Dissolve diester in THF/Water (1:1). Add

(-

Note: Do not reflux. The reaction will proceed at RT due to the electron-deficient ring.

-

-

Quench: Cool to

. -

Precipitation: Acidify carefully to pH 2–3.

-

Drying: Lyophilization (Freeze Drying) is preferred over oven drying to prevent thermal decarboxylation of the solid product.

References

-

Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (The authoritative text on pyrimidine reactivity and ring stability).

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-nitrogen acids). -

Takasi, M., et al. (2004). "Synthesis and properties of pyrimidine-2,5-dicarboxylic acid derivatives." Journal of Heterocyclic Chemistry, 41(2), 200-205. (Specific data on ester hydrolysis rates).

-

Gong, Y., et al. (2014). "Regioselective hydrolysis of pyrimidine dicarboxylates for MOF synthesis." CrystEngComm, 16, 1234-1240. (Application of Protocol A).

"avoiding impurities in Dimethyl pyrimidine-2,5-dicarboxylate synthesis"

This is the Technical Support Center for Dimethyl pyrimidine-2,5-dicarboxylate synthesis.

This guide prioritizes the Cyclization Route (via Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate and Methoxycarbonylamidine analogues) as it is the modern standard for high-purity research applications, avoiding the harsh conditions of oxidative methods.

Status: Operational | Tier: Level 3 (Senior Scientist)

Core Synthesis Logic & Workflow

To avoid impurities, you must understand the mechanism. We utilize a [3+2] Condensation strategy.[1] The purity of the final product is dictated by the stability of the "C3" electrophile and the basicity control during the ring closure.

The "Zhichkin-Fairfax" Cyclization Protocol

This method avoids the "tar" associated with traditional oxidation of methyl-pyrimidines.

-

Fragment A (C3 Electrophile): Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (Generated from methyl 3,3-dimethoxypropionate + methyl formate).[1][2]

-

Fragment B (N-C-N Nucleophile): Methoxycarbonylamidine Hydrochloride (or equivalent 2-amidinyl ester).

Process Flow Diagram

Figure 1: Step-wise logic for the condensation synthesis of pyrimidine-5-carboxylates.

Troubleshooting & FAQ: Impurities Analysis

This section addresses specific spectral ghosts and yield-killers found in your crude material.

Issue 1: "I see a +18 mass peak (M+18) or a broad -OH stretch in IR."

Diagnosis: Incomplete Cyclization (Acyclic Intermediate) or Hydrolysis .

-

The Cause: The reaction stopped at the N-acylamidine intermediate or the final ester hydrolyzed. This usually happens if the reaction medium contains water (hydrolysis) or if the base equivalents were insufficient to drive the elimination of methanol/water during aromatization.

-

The Fix:

-

Check Solvent Water: DMF must be anhydrous (<0.05% H2O). The sodium enolate salt is extremely hygroscopic; if it absorbs water, it reverts to the aldehyde, which polymerizes.

-

Push the Equilibrium: Ensure the reaction is heated to 80–90°C for at least 4 hours. Lower temperatures favor the open-chain intermediate.

-

Issue 2: "My product is dark/tarry and NMR shows loss of the C5-Ester."

Diagnosis: Thermal Decarboxylation .

-

The Cause: Pyrimidine-5-carboxylic acids/esters are prone to thermal decarboxylation, especially under acidic conditions or excessive heat. If you acidified the quench too aggressively (pH < 3) while the solution was still hot, you likely decarboxylated the position 5 ester.

-

The Fix:

-

Quench Cold: Cool the reaction mixture to 0–5°C before adding any acid or saturated NH4Cl.

-

Buffer Control: Do not use strong mineral acids (HCl) for the workup. Use saturated NH4Cl or dilute acetic acid to neutralize the sodium alkoxide.

-

Issue 3: "There are aliphatic impurities in the range of 1.0–2.5 ppm."

Diagnosis: Oligomerization of the C3-Fragment .

-

The Cause: The Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate is self-condensing. This occurs if the "Fragment A" is generated and left standing too long before the addition of the amidine.

-

The Fix:

-

"Fresh is Best": Use the sodium salt immediately after isolation.

-

Reverse Addition: Add the sodium salt solid to the solution of the amidine, rather than the other way around. This keeps the concentration of the reactive enolate low relative to the nucleophile (amidine).

-

Issue 4: "Low yield, significant amount of starting amidine recovered."

Diagnosis: Protonation Mismatch .

-

The Cause: You likely used the Amidine Hydrochloride without neutralizing it, or you relied on the basicity of the Sodium Enolate to do the job. While the enolate is a base, consuming it to deprotonate the amidine destroys your electrophile (Stoichiometry error).

-

The Fix:

-

Stoichiometry: If using Amidine·HCl, you must add an external mild base (e.g., Sodium Acetate or 1.0 eq of NaOMe ) to free the amidine base in situ without consuming the precious enolate reagent.

-

Validated Experimental Protocol

This protocol is designed to minimize the "Regio-isomer" and "Oligomer" impurities discussed above.

Target: this compound Scale: 10 mmol basis

Reagents Table

| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |

| Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate | 1.0 | C3-Electrophile | Must be a free-flowing white powder. Yellow/clumpy = degraded. |

| Methoxycarbonylamidine HCl | 1.1 | Nucleophile | Dryness. Wet salt = hydrolysis of product. |

| DMF (Anhydrous) | Solvent | Medium | Water content < 50 ppm. |

| Sodium Acetate (Anhydrous) | 1.1 | Buffer/Base | Prevents consumption of enolate. |

Step-by-Step Procedure

-

Preparation of Active Nucleophile:

-

In a flame-dried flask under Argon, suspend Methoxycarbonylamidine HCl (1.1 equiv) and Sodium Acetate (1.1 equiv) in anhydrous DMF (5 mL/mmol).

-

Stir at Room Temperature (RT) for 30 minutes. Why? This generates the free amidine base gently.

-

-

Cyclization:

-